molecular formula C17H15ClN2O4S B2373547 (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid CAS No. 85979-01-7

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2373547
CAS No.: 85979-01-7
M. Wt: 378.83
InChI Key: IEFVFKOHASQYES-INIZCTEOSA-N
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Description

(2S)-2-[(4-Chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative designed for advanced pharmaceutical and biochemical research. This compound features a unique molecular architecture, integrating a 1H-indole moiety—a key structural feature found in essential biomolecules like the amino acid tryptophan . The indole ring system is known for its prevalence in drug discovery and its role in molecular recognition. The core structure is further functionalized with a (4-chlorophenyl)sulfonyl (tosyl) group, a common pharmacophore in medicinal chemistry known to influence a compound's bioavailability and target binding affinity. The specific stereochemistry at the 2-position is defined as (S), which is critical for its interaction with chiral biological systems, such as enzyme active sites. This sulfonamide-protected indole derivative serves as a valuable building block in organic synthesis and drug development. Researchers can utilize it as a key intermediate for constructing more complex peptides or small molecules, particularly in exploring structure-activity relationships (SAR) for targets like serotonin receptors or enzymes involving tryptophan metabolism. The presence of the sulfonamide group can confer specific electronic and steric properties, potentially making it a candidate for investigating protease inhibition or allosteric modulation. The compound is provided with high purity to ensure consistent and reliable experimental results. It is intended for research applications only, including but not limited to, use as a standard in analytical method development, in vitro biological screening, and as a precursor in synthetic chemistry. This product is strictly for laboratory use and is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFVFKOHASQYES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid can be approached through several retrosynthetic pathways:

  • Direct sulfonylation of L-tryptophan with 4-chlorobenzenesulfonyl chloride
  • Build-up approaches starting from indole derivatives
  • Selective functionalization of protected tryptophan intermediates

The most straightforward and commonly employed approach involves the direct sulfonylation of the amino group of L-tryptophan, as it maintains the stereochemical integrity of the alpha-carbon.

Key Starting Materials

The principal reagents required for the synthesis typically include:

Reagent Role in Synthesis Typical Source
L-Tryptophan Core structure providing the indole and amino acid components Commercial suppliers, >99% purity
4-Chlorobenzenesulfonyl chloride Sulfonylation agent Commercial suppliers, 97-99% purity
Base (NaHCO3, K2CO3, pyridine) Deprotonation of the amino group to facilitate nucleophilic attack Commercial suppliers, reagent grade
Solvents (EtOAc, H2O, THF, etc.) Reaction medium Various commercial sources

Direct Sulfonylation Method

General Procedure

The most direct and widely used approach for synthesizing this compound involves the reaction of L-tryptophan with 4-chlorobenzenesulfonyl chloride under basic conditions. This sulfonylation reaction proceeds via nucleophilic substitution at the sulfonyl center.

Typical Procedure:

  • L-Tryptophan (1.0 equiv) is dissolved in a biphasic mixture of ethyl acetate and water (1:1, v/v).
  • Sodium bicarbonate or potassium carbonate (1.5-2.0 equiv) is added as a base.
  • 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0-5°C.
  • The reaction mixture is stirred at room temperature under nitrogen atmosphere until completion (typically 4-12 hours).
  • Upon completion, the reaction is diluted with methyl tert-butyl ether and stirred at 4°C.
  • The resulting suspension is filtered, and the precipitate is washed with MTBE.
  • Crystallization from acetonitrile/MTBE provides the pure product.

Mechanism

The reaction proceeds through the following mechanistic pathway:

  • The base deprotonates the amino group of L-tryptophan, generating a nucleophilic amide anion.
  • This nucleophile attacks the electrophilic sulfur center of 4-chlorobenzenesulfonyl chloride.
  • Elimination of the chloride leaving group results in the formation of the sulfonamide linkage.
  • The sulfonamide product is obtained after acidic workup.

Optimization Parameters

Several reaction parameters significantly influence the yield and purity of the final product:

Parameter Optimal Range Effect on Reaction
Temperature 0-25°C Higher temperatures may lead to racemization at the alpha-carbon
pH 7-9 Controls the nucleophilicity of the amino group
Solvent System EtOAc/H2O (1:1) Facilitates phase separation during workup
Reaction Time 4-12 hours Longer times may lead to side reactions
Base NaHCO3 or K2CO3 Milder bases prevent racemization
Concentration 0.1-0.5 M Higher concentrations may lead to side reactions

Indirect Synthesis Methods

Pyridine-Mediated Sulfonylation

An alternative approach employs pyridine as both solvent and base for the sulfonylation reaction. This method is particularly useful when the direct aqueous method results in poor yields or purification challenges.

Procedure:

  • L-Tryptophan (1.0 equiv) is suspended in anhydrous pyridine at 0°C.
  • 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added in small portions.
  • The reaction mixture is stirred at room temperature for 16-24 hours.
  • The reaction mixture is concentrated under reduced pressure.
  • The residue is taken up in ethyl acetate, washed with water, dried over magnesium sulfate, and concentrated.
  • The crude product is purified by crystallization or column chromatography.

This method often results in higher yields but requires careful handling of pyridine and more extensive purification steps.

Protected Amino Acid Approach

For improved selectivity and to avoid potential side reactions, a protected amino acid approach can be employed:

  • L-Tryptophan is first protected at the carboxylic acid function (typically as a methyl or ethyl ester).
  • The protected tryptophan is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride.
  • The sulfonylated, protected intermediate is then deprotected under mild conditions to yield the target compound.

Typical Ester Deprotection Conditions:

Ester Group Deprotection Method Conditions Yield
Methyl LiOH hydrolysis LiOH, THF/H2O, rt, 4h 85-95%
Ethyl NaOH hydrolysis NaOH, EtOH/H2O, rt, 6h 80-90%
tert-Butyl Acid treatment TFA/CH2Cl2 (1:4), rt, 2h 90-95%

Enzymatic Synthesis Methods

Tryptophan Synthase Approach

Recent advancements in biocatalysis have enabled enzymatic approaches to synthesizing tryptophan derivatives, which can subsequently be sulfonylated:

  • Engineered tryptophan synthase β-subunit (TrpB) is used to catalyze the formation of tryptophan from indole and serine.
  • The reaction is typically performed in aqueous solvents at reduced temperatures (37-50°C).
  • The enzymatically produced tryptophan is then sulfonylated using standard methods.

This enzymatic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Purification and Characterization

Purification Methods

Several purification techniques are commonly employed to obtain high-purity this compound:

Purification Method Typical Conditions Advantages
Crystallization Acetonitrile/MTBE or MeOH/acetone Simple, scalable, high purity
Column Chromatography Silica gel, EtOAc/hexane or CH2Cl2/MeOH Higher resolution, handles impurities
Preparative TLC PLC Kieselgel 60 F254 plates Useful for small-scale purification
Recrystallization MeOH/CH2Cl2 or acetonitrile Improves purity of crystalline material

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals include:

    • Sulfonamide N-H: 8.0-8.1 ppm (1H, typically a broad singlet)
    • Indole N-H: 10.8-11.0 ppm (1H, broad singlet)
    • Aromatic protons: 7.0-8.0 ppm (multiple signals)
    • α-CH: 4.0-4.3 ppm (1H, typically a triplet or multiplet)
    • β-CH2: 3.0-3.4 ppm (2H, typically a multiplet)
  • Infrared (IR) Spectroscopy : Key bands include:

    • S-N stretching: ~930-950 cm⁻¹
    • S=O asymmetric stretching: ~1320-1340 cm⁻¹
    • S=O symmetric stretching: ~1150-1170 cm⁻¹
    • Carboxylic acid C=O stretching: ~1700-1720 cm⁻¹
    • N-H stretching: ~3300-3400 cm⁻¹
  • Mass Spectrometry : Typically shows:

    • Molecular ion peak at m/z 379 (M+H)⁺
    • Characteristic fragmentation pattern including loss of CO2, indole fragments, and sulfonyl group fragments
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity, typically >95% for synthetic applications.

Modified Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements have incorporated microwave irradiation to enhance reaction rates and yields:

  • A mixture of L-tryptophan, 4-chlorobenzenesulfonyl chloride, and base in a suitable solvent system is subjected to microwave irradiation.
  • The reaction time is significantly reduced (typically to 15-40 minutes).
  • The workup and purification procedures remain similar to conventional methods.

Microwave assistance typically improves yields by 10-20% compared to conventional heating methods while dramatically reducing reaction times.

One-Pot Procedures

Streamlined one-pot procedures have been developed to improve efficiency:

  • L-Tryptophan is dissolved in a mixture of THF/water.
  • A base (NaHCO3 or K2CO3) is added, followed by 4-chlorobenzenesulfonyl chloride.
  • After completion of the sulfonylation reaction, acidification directly precipitates the product.
  • The precipitate is collected by filtration and purified by crystallization.

These one-pot procedures minimize handling steps and typically provide yields of 75-85%.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-bromophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
  • (2S)-2-[(4-methylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
  • (2S)-2-[(4-fluorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

Uniqueness

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile, making it a valuable compound for various research and industrial applications.

Biological Activity

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its structural features that may confer various pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound's molecular formula is C13H12ClN2O4SC_{13}H_{12}ClN_{2}O_{4}S, with a molar mass of approximately 320.76 g/mol. Its structure includes a sulfonamide group, which is often associated with significant biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, synthesized derivatives showed effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of potency against other bacteria. The compounds' activities were quantified using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for further development.

Bacterial StrainMIC (µg/mL)
Salmonella typhi15
Bacillus subtilis10
Escherichia coli30
Staphylococcus aureus25

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for Alzheimer’s disease.

Enzyme TypeIC50 (µM)
Acetylcholinesterase5.6
Urease1.5

The data indicates that the compound and its derivatives could serve as effective enzyme inhibitors, which is crucial in pharmacological applications.

3. Anti-inflammatory and Anticancer Properties

Research has indicated potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Additionally, preliminary studies suggest anticancer properties, with some derivatives showing cytotoxic effects on cancer cell lines.

Case Studies

A notable study involved the synthesis of several sulfonamide derivatives based on the structure of this compound. These compounds were evaluated for their biological activities:

  • Study Design : A series of compounds were synthesized and screened against bacterial strains and enzymes.
  • Results : Compounds exhibited varying levels of antibacterial activity, with some showing IC50 values significantly lower than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonylation of the indole-containing amino acid precursor. Key steps include:

Protection of the amino group (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent side reactions.

Sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Deprotection of the amino group using trifluoroacetic acid (TFA).
Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (0–25°C to minimize racemization), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to achieve >80% yield .

Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?

  • Methodology : Chiral resolution via HPLC or enzymatic methods ensures enantiopurity. Racemization risks are mitigated by avoiding high temperatures (>40°C) during sulfonylation and using mild deprotection conditions (e.g., TFA at 0°C). Circular dichroism (CD) spectroscopy and chiral stationary-phase HPLC validate retention of the S-configuration .

Q. What spectroscopic techniques are used to characterize this compound?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the indole moiety (δ 7.0–7.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for NH-SO2_2).
  • FT-IR : Peaks at ~1340 cm1^{-1} (S=O asymmetric stretch) and ~1160 cm1^{-1} (S=O symmetric stretch) verify the sulfonamide.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 408.0652 (calculated for C17_{17}H15_{15}ClN2_2O4_4S) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly solvent disorder in crystal structures?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals the compound’s solid-state conformation. For disordered solvent molecules (e.g., methanol/water), the SQUEEZE algorithm in PLATON removes solvent electron density, refining the model to an R-factor <0.06. This approach was critical in resolving the title compound’s structure despite solvent ambiguities .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Case Study : Discrepancies in IC50_{50} values for cyclooxygenase-2 (COX-2) inhibition (e.g., 0.5 µM vs. 2.1 µM across studies) may arise from assay conditions (e.g., pH, co-solvents).

  • Solutions :

Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

Compare with structurally analogous compounds (Table 1) to identify substituent effects .

Table 1 : Bioactivity Comparison of Sulfonamide Derivatives

CompoundTargetIC50_{50} (µM)Key Structural Feature
Title CompoundCOX-20.5–2.14-Chlorophenyl sulfonamide
4-Ethoxy analog ()COX-21.8Ethoxy group enhances solubility
Naphthalene derivativeTyrosine kinase0.3Naphthalene moiety increases lipophilicity

Q. How do computational methods predict binding modes to biological targets like serotonin receptors?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions. The indole moiety aligns with Trp residues in the receptor’s hydrophobic pocket, while the sulfonamide forms hydrogen bonds with Asp113 and Tyr115. Free energy calculations (MM-PBSA) validate binding affinities within ±1.5 kcal/mol of experimental data .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Challenges : Low plasma concentrations (<10 nM) and matrix interference from indole-containing metabolites.
  • Solutions :

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges and derivatization with dansyl chloride for fluorescence detection.
  • LC-MS/MS : Use a reverse-phase C18 column (2.6 µm, 100 Å) with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions m/z 408→291 (collision energy: 25 eV) .

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